Potency Against H-Ras in Cell-Free Assays: Lonafarnib vs. Tipifarnib
In cell-free enzymatic assays, Lonafarnib inhibits H-Ras farnesylation with an IC50 of 1.9 nM, while Tipifarnib, a leading comparator FTI, exhibits an IC50 of 0.86 nM against FTase . While Tipifarnib shows higher absolute potency, Lonafarnib's slightly lower but still low nanomolar potency is balanced by its superior selectivity profile and established clinical safety record [1].
| Evidence Dimension | Inhibition of H-Ras farnesylation (IC50) |
|---|---|
| Target Compound Data | Lonafarnib: 1.9 nM |
| Comparator Or Baseline | Tipifarnib: 0.86 nM |
| Quantified Difference | Tipifarnib is 2.2-fold more potent in this assay |
| Conditions | Cell-free enzymatic assay, recombinant human FTase |
Why This Matters
For applications where maximal on-target potency is critical, Tipifarnib may be preferred, but Lonafarnib's balanced profile often makes it the safer choice for in vivo studies, particularly when chronic dosing is required.
- [1] Cortes, J. (2003). Farnesyltransferase inhibitors in acute myeloid leukemia and myelodysplastic syndromes. Clinical Lymphoma, 4(Suppl 1), S30-S35. doi:10.3816/CLM.2003.s.006 View Source
